molecular formula C8H8BrNO3 B13438271 (6-Bromo-4-methoxypyridin-2-YL)acetic acid

(6-Bromo-4-methoxypyridin-2-YL)acetic acid

Cat. No.: B13438271
M. Wt: 246.06 g/mol
InChI Key: DNBIRNDUPRLISM-UHFFFAOYSA-N
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Description

(6-Bromo-4-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methoxypyridin-2-YL)acetic acid typically involves the bromination of 4-methoxypyridine followed by the introduction of the acetic acid moiety. One common method includes the use of bromine and a suitable solvent to achieve bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-4-methoxypyridin-2-YL)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of (6-Bromo-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 6-Bromo-2,4-dimethylpyridine-3-boronic acid
  • 6-Bromo-4-methylpyridine-3-boronic acid

Comparison: Compared to these similar compounds, (6-Bromo-4-methoxypyridin-2-YL)acetic acid is unique due to the presence of the methoxy group at the 4th position and the acetic acid moiety at the 2nd position.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(6-bromo-4-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12)

InChI Key

DNBIRNDUPRLISM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Br)CC(=O)O

Origin of Product

United States

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